6-chloro-N,5-dimethylpyrimidin-4-amine
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Overview
Description
6-Chloro-N,5-dimethylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position and two methyl groups at the N and 5-positions. This compound is typically a white to off-white solid and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,5-dimethylpyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 6-chloropyrimidine with dimethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,5-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-N,5-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis.
Industry: It is utilized in the production of agrochemicals and dyes, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 6-chloro-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis pathways. This mechanism is particularly relevant in its potential antimicrobial and antiviral applications, where it can interfere with the replication of pathogens.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with different substitution patterns.
4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: Contains an ethyl group at the 6-position instead of a methyl group.
6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine: Features an isopropyl group and a methylthio group.
Uniqueness
6-Chloro-N,5-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and two methyl groups on the pyrimidine ring makes it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
6-chloro-N,5-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-5(7)9-3-10-6(4)8-2/h3H,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBFGFBOMOCWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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